molecular formula C13H14BrNO2 B139348 Tert-butyl 3-bromo-1h-indole-1-carboxylate CAS No. 143259-56-7

Tert-butyl 3-bromo-1h-indole-1-carboxylate

Cat. No.: B139348
CAS No.: 143259-56-7
M. Wt: 296.16 g/mol
InChI Key: DMNYMGSBBRRGOW-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromo-1h-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H14BrNO2 and its molecular weight is 296.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-bromo-1H-indole-1-carboxylate is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C13H14BrNO2 and a molecular weight of 296.16 g/mol, exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.

Overview of Biological Activities

Indole derivatives, including this compound, are known for their broad spectrum of biological activities. The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Exhibits inhibitory effects on various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
Antimicrobial Demonstrates activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways.
Antioxidant Possesses properties that can neutralize free radicals, contributing to cellular protection.
Antiviral Shows potential in inhibiting viral replication in vitro.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Target Interaction : The compound interacts with various biological targets, including enzymes and receptors involved in cell signaling pathways.
  • Biochemical Pathways : Indole derivatives are known to influence critical pathways such as apoptosis, cell proliferation, and inflammatory responses .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in several studies:

  • Anticancer Activity : A study assessed the compound's cytotoxic effects on multiple cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF-7). The compound exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate activity .
  • Antimicrobial Properties : In antimicrobial assays, this compound showed significant inhibition zones against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Effects : Preliminary studies indicated that the compound could reduce pro-inflammatory cytokine production in vitro, highlighting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications to the tert-butyl group or the bromine substituent can significantly influence the compound's pharmacological profile:

Modification Effect on Activity
Addition of hydroxymethyl groupEnhanced reactivity and potential for increased biological activity.
Variation in halogen substitutionAlters antimicrobial potency and selectivity against specific bacterial strains .

Properties

IUPAC Name

tert-butyl 3-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNYMGSBBRRGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602357
Record name tert-Butyl 3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143259-56-7
Record name tert-Butyl 3-bromo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-1H-indole, N-BOC protected 98%
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.